molecular formula C9H9BrCl2O B1581771 1-(3-Bromopropoxy)-2,4-dichlorobenzene CAS No. 6954-78-5

1-(3-Bromopropoxy)-2,4-dichlorobenzene

Cat. No. B1581771
CAS RN: 6954-78-5
M. Wt: 283.97 g/mol
InChI Key: ULFFEDBFOCOYOH-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-2,4-dichlorobenzene is a chemical compound with the following properties:



  • Molecular Formula : C~9~H~10~BrCl~2~O

  • CAS Number : 37142-46-4

  • Linear Formula : C~9~H~10~BrClO



Synthesis Analysis

The synthesis of this compound involves the alkylation of 2,4-dichlorophenol with 3-bromopropyl bromide . The reaction proceeds through an SN2 substitution mechanism, resulting in the formation of the desired product.



Molecular Structure Analysis

The molecular structure of 1-(3-Bromopropoxy)-2,4-dichlorobenzene consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethoxy group (OCH~2~CH~2~Br) attached at position 3. The bromine atom is linked to the ethoxy group.



Chemical Reactions Analysis


  • Substitution Reactions : The bromine atom can undergo substitution reactions with various nucleophiles, leading to the modification of the ethoxy group.

  • Aryl Halide Reactions : The compound can participate in S~N~Ar (nucleophilic aromatic substitution) reactions due to the electron-withdrawing effect of the chlorine atoms on the benzene ring.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the available data.

  • Boiling Point : Not specified in the available data.

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone).

  • Appearance : Likely a white to off-white crystalline solid.


Scientific Research Applications

Solubility and Purification

1-(3-Bromopropoxy)-2,4-dichlorobenzene, an important intermediate in the manufacture of omoconazole nitrate, has been studied for its solubility in aqueous ethanol solutions. This research is significant for the purification process of this compound by crystallization. The solubilities were measured across a temperature range of 273.15–303.15 K using a laser monitoring system, providing valuable data for its purification processes (Jiang et al., 2013).

Catalytic Oxidation

Studies have been conducted on the catalytic oxidation of 1,2-dichlorobenzene, a closely related compound, over various transition metal oxides. This research reveals the dependencies of catalytic activities on the nature of the transition metal oxides, providing insights that could be relevant for similar compounds like 1-(3-Bromopropoxy)-2,4-dichlorobenzene (Krishnamoorthy, Rivas, & Amiridis, 2000).

Intermediate in Chemical Reactions

Research on polyhalogenoaromatic compounds has provided circumstantial evidence for the intermediacy of radical anions during reactions involving ω-bromoalkoxypolychloro-arenes and -heteroarenes. This suggests potential roles of compounds like 1-(3-Bromopropoxy)-2,4-dichlorobenzene in similar chemical pathways (Wakefield, Whitten, & Farley, 1982).

Interaction with Other Chemicals

Studies on the interaction of chlorinated benzenes with other compounds reveal that they can induce metabolism changes in foreign organic compounds. This provides an understanding of the biochemical interactions and transformations that can occur with compounds like 1-(3-Bromopropoxy)-2,4-dichlorobenzene (Carlson & Tardiff, 1976).

Polymerization and Catalysis

Research has been conducted on the use of alkoxybenzenes, including (3-bromopropoxy)benzene, for the end-quenching of polyisobutylene. This involves activated catalysts at different temperatures and provides insights into the applications of 1-(3-Bromopropoxy)-2,4-dichlorobenzene in polymer chemistry (Yang & Storey, 2015).

Safety And Hazards


  • Toxicity : As with most halogenated organic compounds, 1-(3-Bromopropoxy)-2,4-dichlorobenzene should be handled with care due to its potential toxicity.

  • Irritant : It may cause skin and eye irritation.

  • Environmental Impact : Proper disposal is essential to prevent environmental contamination.


Future Directions


  • Functionalization : Investigate further functionalization reactions to enhance its utility as a synthetic intermediate.

  • Biological Activity : Explore potential biological activities (e.g., antimicrobial, anticancer) associated with this compound.


Please note that the available data is limited, and further research is necessary to fully understand the compound’s properties and applications. For more detailed information, consult relevant scientific literature12.


properties

IUPAC Name

1-(3-bromopropoxy)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrCl2O/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFFEDBFOCOYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290274
Record name 1-(3-bromopropoxy)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)-2,4-dichlorobenzene

CAS RN

6954-78-5
Record name 6954-78-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-bromopropoxy)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichlorophenol (20.5 g, 0.126 mol), 1,3-dibromopropane (49.1 g, 0.243 mol) and a solution of 5 g NaOH in 20 ml H2O were refluxed for 75 min (oil bath 135°). A solution of 4.5 g of NaOH in 32 ml H2O was added and the mixture was heated on a steam bath for 11/2 hr. The layers were separated, the organic layer was extracted with water and then subjected to vacuum distillation (3-4 mm). A 19.6 g forecut was collected from room temperature to 50°. The product (20.5 g, 57%) distilled from 134°-137°. HPLC analysis (MeOH: 0.05N NH4HCO2 80:20) showed the material to be 87% pure. Retention times of the impurities were 4.8 and 8.8 min while the product was 11.6 min. Extraction with water had no effect on the composition. As the impurities were found to be inert during the subsequent reactions, the material was used without further purification.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
49.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Gravestock, AL Rousseau, ACU Lourens… - European journal of …, 2011 - Elsevier
A small set of novel 2,N 6 -disubstituted 1,2-dihydro-1,3,5-triazine-4,6-diamines was prepared possessing a flexible tether between the exocyclic nitrogen bonded to C-6 of the 1,2-…
Number of citations: 34 www.sciencedirect.com
MR Jacobs, JE Olivero, HO Choi, CP Liao… - Bioorganic & Medicinal …, 2023 - Elsevier
Monoamine oxidases (MAOA/MAOB) are enzymes known for their role in neurotransmitter regulation in the central nervous system (CNS). Irreversible and non-selective MAO inhibitors (…
Number of citations: 1 www.sciencedirect.com
W Wichitnithad, JP O'Callaghan, DB Miller… - Bioorganic & medicinal …, 2011 - Elsevier
A novel class of N-substituted tetrahydropyridine derivatives was found to have multiple kinetic mechanisms of monoamine oxidase A inhibition. Eleven structurally similar …
Number of citations: 21 www.sciencedirect.com
H Rubin, T Selwood, T Yano, DG Weaver… - Bioorganic & medicinal …, 2015 - Elsevier
The Gram-negative bacterium Acinetobacter baumannii is an opportunistic pathogen in humans and infections are poorly treated by current therapy. Recent emergence of multi-drug …
Number of citations: 9 www.sciencedirect.com
O Balabon - 2021 - repository.uantwerpen.be
The presented research addresses the urgent need to discover new anti-TB agents with novel mechanism of actions. It was performed within the OpenMedChem EID-ITN project (FP7) …
Number of citations: 0 repository.uantwerpen.be

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